molecular formula C9H8FN3S B13685149 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13685149
M. Wt: 209.25 g/mol
InChI Key: IHBXNIPIBRRCTH-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure is a bioisostere of pyrimidine bases, which allows its derivatives to interfere with critical biological processes such as DNA replication and enzyme function . The presence of the 2-fluoro-3-methylphenyl substituent is designed to enhance lipophilicity and electronic properties, potentially leading to improved bioavailability and stronger interactions with biological targets . The 2-amino-1,3,4-thiadiazole moiety is a privileged structure in drug discovery, extensively investigated for its broad spectrum of pharmacological activities. Research highlights its potent application in developing new antimicrobial agents, with many derivatives demonstrating efficacy against resistant bacterial and fungal strains . Furthermore, this scaffold has shown considerable promise in oncology research, where various derivatives induce cell cycle arrest and apoptosis in cancer cells by inhibiting key enzymes like inosine monophosphate dehydrogenase (IMPDH) or through DNA damage mechanisms . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell membrane permeability, making it a valuable precursor for compounds with potential central nervous system (CNS) activity . This product is intended for research purposes as a key synthetic intermediate for generating novel compounds for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

IHBXNIPIBRRCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Stepwise Procedure

Step Reagents and Conditions Description
1 Add A mol thiosemicarbazide, B mol 2-fluoro-3-methylbenzoic acid, and C mol phosphorus pentachloride (PCl5) to a dry reaction vessel. The molar ratio is A:B:C = 1:(1–1.2):(1–1.2). The mixture is ground evenly at room temperature until the raw materials completely react, forming a crude product.
2 Allow the reaction mixture to stand to complete the reaction. This resting period ensures full conversion of starting materials.
3 Add an alkaline solution to the crude product until the pH reaches 8.0–8.2. This neutralization step helps precipitate the product and remove impurities.
4 Filter the mixture to collect the filter cake. The solid product is separated from the liquid phase.
5 Dry the filter cake and recrystallize it from an appropriate solvent (e.g., ethanol or ethyl acetate). Recrystallization purifies the 2-amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole.

Advantages of This Method

Alternative Synthetic Routes and Considerations

Hydrazine Derivatives and Carbon Disulfide Cyclization

Another common synthetic route for thiadiazole derivatives involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. While this method is general for thiadiazoles, it is less specific for this compound and may require additional steps to introduce the aryl substituent.

Use of Different Carboxylic Acid Derivatives

The aryl substituent can be introduced via various substituted benzoic acids, including 2-fluoro-3-methylbenzoic acid, which is the precursor for the target compound. The choice of acid and its purity critically affect the final product's yield and purity.

Comparative Data Table of Preparation Methods

Parameter Solid-Phase Grinding Method (CN103936691A) Hydrazine-Carbon Disulfide Cyclization Method
Reaction Medium Solid-phase grinding Liquid-phase reaction
Reaction Temperature Room temperature Often requires heating
Reaction Time Short (minutes to hours) Longer (hours)
Equipment Requirements Simple, low-cost More complex, requires reflux apparatus
Yield >91% Variable, generally lower
Toxicity Low (PCl5 used carefully) Moderate to high (carbon disulfide is toxic)
Purification Filtration and recrystallization Multiple purification steps
Applicability to 2-Amino-5-(2-fluoro-3-methylphenyl) derivative Direct and efficient Indirect, requires additional steps

Research Findings and Practical Notes

  • The solid-phase grinding method has been validated for various substituted 1,3,4-thiadiazoles, demonstrating robustness and reproducibility.
  • The pH control during alkaline treatment is critical; maintaining pH between 8.0 and 8.2 ensures optimal precipitation and purity.
  • Recrystallization solvents should be chosen based on solubility profiles; ethanol and ethyl acetate are commonly effective.
  • Phosphorus pentachloride, despite being a chlorinating agent, shows low toxicity in this solid-state reaction due to minimal exposure and controlled conditions.
  • The method supports scalability for industrial synthesis due to its simplicity and high yield.

Chemical Reactions Analysis

Functionalization at the Amino Group

The C2-amino group undergoes electrophilic substitution and condensation reactions:

  • Azo Coupling : Diazotization with NaNO₂/HCl (0–5°C) followed by coupling with phenolic/naphtholic substrates yields arylazo derivatives (e.g., 2-[(5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-yl)diazenyl]phenol ) ( , ).

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamide derivatives, enhancing biological activity ( ).

Key Reaction Pathway :

\text{Thiadiazole-NH}_2 + \text{RSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Thiadiazole-NHSO}_2\text{R} + \text{HCl} \quad \text{(Yield: 70–85%)} \quad[9]

Electrophilic Substitution at the Thiadiazole Ring

The C5-(2-fluoro-3-methylphenyl) group directs electrophilic substitution to the para position of the phenyl ring:

  • Halogenation : Bromination with Br₂/FeCl₃ introduces bromine at the para position of the phenyl group ( ).

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring, forming 5-(2-fluoro-3-methyl-4-nitrophenyl)-1,3,4-thiadiazole ( ).

Metal Complexation

The amino and thiadiazole sulfur atoms act as ligands for transition metals:

  • Cu(II) Complexes : Reaction with CuCl₂ in ethanol forms octahedral complexes, confirmed by UV-Vis (λmax\lambda_{\text{max}} 620–650 nm) and ESR spectroscopy ( ).

  • Zn(II) Complexes : Exhibit enhanced antimicrobial activity compared to the parent compound ( ).

Table 2: Metal Complex Properties

Metal IonGeometryStability Constant (logK\log K)Application
Cu(II)Octahedral8.2 ± 0.3Anticancer agents
Zn(II)Tetrahedral7.8 ± 0.2Antimicrobials

Biological Activity Derivatization

Derivatives show modified bioactivity based on substituents:

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imines with anticonvulsant properties (ED₅₀: 25–50 mg/kg in MES tests) ( ).

  • Thioether Linkage : Reaction with thiophenol forms 2-[(5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-yl)thio]phenol , active against Mycobacterium tuberculosis ( ).

Computational Insights

DFT studies ( ) reveal:

  • Tautomerism : The amino tautomer is more stable (ΔG=4.2kcal/mol\Delta G = 4.2 \, \text{kcal/mol}) than the imino form.

  • Hyperpolarizability : High first hyperpolarizability (βtotal=8.7×1030esu\beta_{\text{total}} = 8.7 \times 10^{-30} \, \text{esu}) suggests nonlinear optical applications.

Scientific Research Applications

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring significantly influence the physicochemical and functional properties of 1,3,4-thiadiazole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent Position/Type Melting Point (°C) Fluorescence Properties Biological Activity
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl (no substituents) 232–233 Single emission band Moderate antimicrobial activity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence in butan-1-ol High antimycotic potential
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl 254–256 Not reported Antioxidant, antimicrobial
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 4-Chlorophenyl Not reported Research applications (e.g., drug synthesis)
2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole (Target) 2-Fluoro-3-methylphenyl Predicted enhanced fluorescence Potential anticancer/antimicrobial

Key Observations :

  • Fluorophore Behavior : TS exhibits dual fluorescence due to intramolecular charge transfer (ICT) facilitated by the ortho-hydroxyl group, which stabilizes excited-state conformers . The target compound’s 2-fluoro-3-methylphenyl group may similarly promote ICT or aggregation-induced emission (AIE), though experimental validation is needed.
  • Thermal Stability : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl analog) increase melting points compared to unsubstituted TB . The fluorine and methyl groups in the target compound likely enhance thermal stability via steric hindrance and dipole interactions.
  • Solubility : Sulfonate-containing derivatives (e.g., TSF) exhibit higher solubility in polar solvents due to ionic character, whereas hydrophobic substituents (e.g., methyl) may reduce aqueous solubility .

Biological Activity

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of thiosemicarbazides with various reagents. The methods can vary in terms of yield and reaction conditions. A comparative study highlighted that the reaction of aromatic carboxylic acids with thiosemicarbazide yields high amounts of thiadiazole derivatives under optimized conditions .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 2-amino-1,3,4-thiadiazole moiety have shown significant antibacterial and antifungal activities against various strains. Notably:

  • Antibacterial Activity : Compounds with substitutions at the C-5 position exhibited varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. One study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL for certain derivatives, which is notably lower than that for standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity : The same derivatives demonstrated antifungal effects against strains such as Aspergillus niger, indicating their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. The compound's mechanism often involves inhibition of DNA synthesis without inducing apoptosis in cancer cells. For example:

  • A derivative was shown to have an IC50 value ranging from 4.9 to 13 µM against various cancer cell lines while sparing normal cells like fibroblasts and hepatocytes . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Neuroprotective Properties

Another significant aspect of this compound is its neuroprotective activity. Research indicates that certain thiadiazole derivatives can penetrate the blood-brain barrier and provide protection against neurotoxic agents such as glutamate . This property suggests potential applications in treating neurodegenerative diseases.

Case Studies

Study Biological Activity Findings
Study AAntimicrobialMIC = 32.6 μg/mL against E. coli; higher activity than standard drugs .
Study BAnticancerIC50 values between 4.9 to 13 µM; no effect on normal cells .
Study CNeuroprotectionEffective in neuronal cultures exposed to glutamate toxicity .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

  • DNA Interaction : The compound may inhibit enzymes involved in DNA replication or repair pathways.
  • Cell Signaling Pathways : It could modulate signaling pathways related to cell survival and apoptosis.

Q & A

Basic: What are the standard synthetic routes for 2-amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole, and how are intermediates validated?

Answer:
The compound is typically synthesized via cyclocondensation reactions using precursors like thiosemicarbazides and substituted carboxylic acids in the presence of POCl₃ as a cyclizing agent . Key intermediates (e.g., Schiff bases) are validated using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to verify regiochemistry and substituent positioning. For example, aromatic protons in the 2-fluoro-3-methylphenyl group appear as distinct multiplet signals in the δ 6.8–7.5 ppm range . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values (±5 ppm).

Basic: What spectroscopic techniques are most effective for characterizing this thiadiazole derivative?

Answer:

  • Fluorescence Spectroscopy : Used to study electronic transitions and photophysical properties. Substituents like the 2-fluoro-3-methylphenyl group induce dual fluorescence effects in liposomal systems, with emission peaks at ~400 nm and ~450 nm, attributed to solvent relaxation and excited-state intramolecular proton transfer (ESIPT) .
  • Raman Spectroscopy : Detects vibrational modes of the thiadiazole ring (e.g., C-S stretches at ~680 cm⁻¹) and interactions with metal surfaces, critical for electrochemical biosensor applications .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally analogous compounds like 2-amino-5-(salicylideneamino)-1,3,4-thiadiazole .

Basic: How is the biological activity of this compound evaluated in preliminary assays?

Answer:

  • Antiproliferative Assays : Conducted via MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Substituents like the 2-fluoro group enhance activity by increasing lipophilicity (logP ~2.8) and membrane permeability .
  • Molecular Docking : Predicts binding affinities to targets like tubulin or kinases. For example, docking scores ≤−8.0 kcal/mol suggest strong interactions with hydrophobic pockets .
  • Corrosion Inhibition Studies : Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency (>85% in acidic media) by analyzing adsorption isotherms (e.g., Langmuir) .

Advanced: How can computational methods optimize the synthesis mechanism?

Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(2d2p) level models reaction pathways, identifying rate-limiting steps (e.g., cyclization barriers of ~25 kcal/mol) and transition states. Solvent effects are incorporated via the polarizable continuum model (PCM), showing POCl₃ reduces activation energy by stabilizing charged intermediates . Molecular dynamics (MD) simulations further predict solvent-accessible surface areas (SASA) to optimize reaction yields (>80%) in aprotic solvents like DMF .

Advanced: What explains dual fluorescence in spectroscopic studies, and how is it methodologically resolved?

Answer:
Dual fluorescence arises from competing ESIPT and charge-transfer processes. Time-resolved fluorescence decay experiments (e.g., time-correlated single-photon counting) resolve lifetimes (τ₁ ~1.2 ns, τ₂ ~3.5 ns) linked to tautomeric forms. pH-dependent studies (pH 2–10) and liposomal phase transitions (e.g., DPPC vesicles at 41°C) modulate emission ratios, confirming microenvironment-sensitive behavior . Solvatochromic shifts in solvents of varying polarity (e.g., Δλ = 30 nm in ethanol vs. cyclohexane) further validate the mechanism .

Advanced: How do structural modifications influence structure-activity relationships (SAR) in biological studies?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The 2-fluoro substituent increases electrophilicity, enhancing interactions with DNA minor grooves (ΔTm ~5°C in thermal denaturation assays) .
  • Hydrophobic Substituents : The 3-methyl group improves logD values (~3.2), correlating with enhanced bioavailability (AUC₀–24h > 150 ng·h/mL in murine models) .
  • Comparative SAR : Analogues lacking the fluoro group show 50% reduced antiproliferative activity (IC₅₀ > 100 µM vs. IC₅₀ ~25 µM for the parent compound) .

Advanced: How can contradictory data on biological activity across studies be reconciled?

Answer: Contradictions often stem from:

  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter protein binding and IC₅₀ values .
  • Cellular Context : Differential expression of efflux pumps (e.g., P-gp) in cell lines (e.g., resistant vs. parental MCF-7) impacts efficacy .
  • Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fraction) reveals rapid glucuronidation (t₁/₂ < 30 min) in some derivatives, explaining reduced in vivo activity .

Advanced: What strategies validate molecular docking predictions experimentally?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified targets (e.g., Kd ≤ 1 µM confirms docking predictions) .
  • Site-Directed Mutagenesis : Alters key residues (e.g., Asp210 in kinases) to disrupt hydrogen bonds, reducing activity (ΔIC₅₀ > 10-fold) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH ~−10 kcal/mol) to validate hydrophobic interactions predicted in docking .

Advanced: How are corrosion inhibition mechanisms elucidated at the molecular level?

Answer:

  • Atomic Force Microscopy (AFM) : Visualizes inhibitor adsorption on mild steel, showing surface roughness reduction from ~120 nm to ~30 nm .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms chemisorption via Fe–N/S bonds (binding energies ~398 eV for N1s, ~162 eV for S2p) .
  • Quantum Chemical Calculations : Fukui indices identify nucleophilic attack sites (e.g., thiadiazole sulfur atoms with f⁻ ~0.15) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

  • Purification : Column chromatography with gradients (e.g., hexane:EtOAc 8:1 to 1:1) resolves regioisomeric byproducts (Rf differences ~0.2) .
  • Process Analytics : In-line FT-IR monitors reaction completion by tracking carbonyl (C=O) or amine (N–H) band intensities .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) to optimize drying conditions .

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